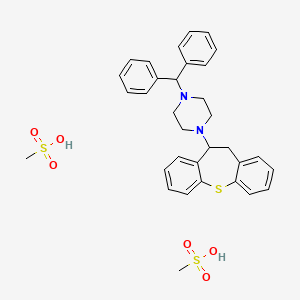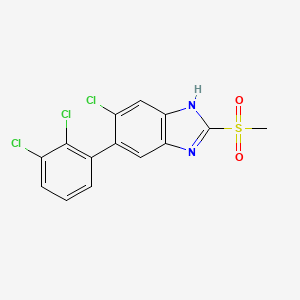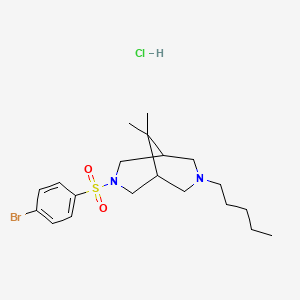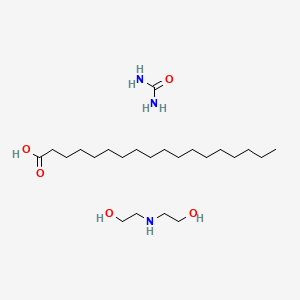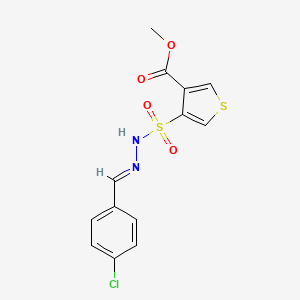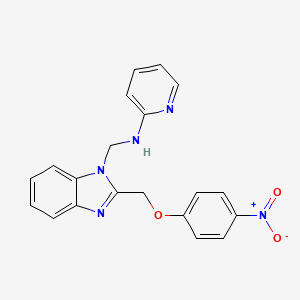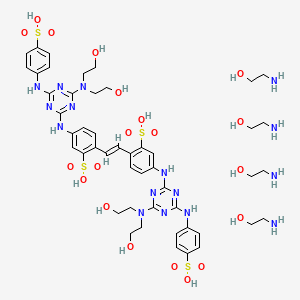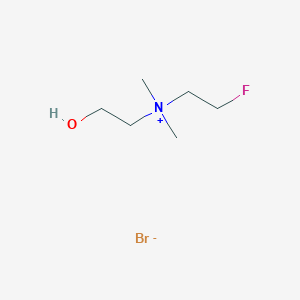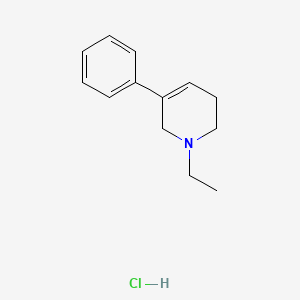
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride: is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated, with an ethyl group at the 1-position and a phenyl group at the 5-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of pyridine derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
化学反应分析
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
科学研究应用
Chemistry: In chemistry, Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its neuroprotective properties and its role in modulating neurotransmitter systems .
Medicine: In medicine, this compound is explored for its potential use in treating neurological disorders such as Parkinson’s disease. It acts as a dopaminergic neurotoxin, which is useful in creating animal models for studying the disease .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and as an intermediate in organic synthesis .
作用机制
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects the dopaminergic system by inhibiting the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to dopamine transporters and subsequent inhibition of dopamine reuptake .
相似化合物的比较
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Piperidine: A fully saturated analog of pyridine.
Dihydropyridine: A partially saturated analog of pyridine with two hydrogen atoms added.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1-ethyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications .
属性
CAS 编号 |
109904-51-0 |
|---|---|
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC 名称 |
1-ethyl-5-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-5,7-9H,2,6,10-11H2,1H3;1H |
InChI 键 |
YLKAUGSVSFTTEO-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC=C(C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



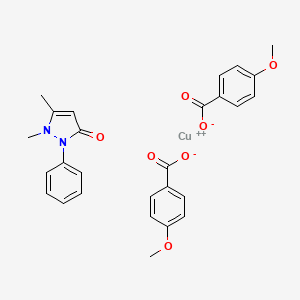
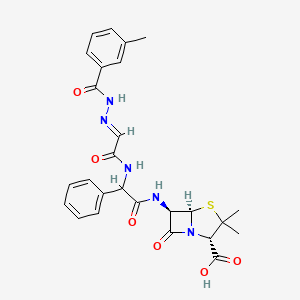
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
